(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC17214766
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8ClF3N2 |
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Molecular Weight | 212.60 g/mol |
IUPAC Name | [3-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H,3,11H2;1H |
Standard InChI Key | AQCYTPYZTULBNY-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC(=C1CN)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₇H₈ClF₃N₂, with a molecular weight of 212.6 g/mol. Its IUPAC name is 1-(3-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride.
Structural Features
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Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.
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Trifluoromethyl Group (-CF₃): Positioned at the 3-position, this electron-withdrawing group increases the compound’s stability and influences its reactivity.
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Aminomethyl Group (-CH₂NH₂): At the 4-position, this functional group enables participation in condensation and nucleophilic substitution reactions.
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Hydrochloride Salt: Improves solubility in polar solvents.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₈ClF₃N₂ |
Molecular Weight | 212.6 g/mol |
CAS Number | Not publicly disclosed |
XLogP3 | ~1.8 (estimated) |
Hydrogen Bond Donors | 2 (NH₂⁺ and HCl) |
Synthesis and Optimization
Synthetic Routes
The synthesis of (3-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride typically involves radical trifluoromethylation or cross-coupling reactions. A representative pathway is outlined below:
Trifluoromethylation of Pyridine Derivatives
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Starting Material: 4-Aminomethylpyridine.
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Trifluoromethylation: Reaction with CF₃I or Umemoto’s reagent under radical initiation (e.g., photoredox catalysis) .
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Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt.
Alternative Route: Nucleophilic Substitution
Table 2: Comparative Synthesis Conditions
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Radical Trifluoromethylation | 65–75 | ≥98 | CF₃I, Ru(bpy)₃Cl₂ |
Nucleophilic Substitution | 50–60 | 95 | NH₃, CuI, DMF |
Physicochemical Properties
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H, pyridine-H), 8.23 (d, J = 2.1 Hz, 1H, pyridine-H), 4.06 (s, 2H, CH₂NH₂), 3.61 (br s, 2H, NH₂⁺) .
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¹³C NMR: δ 158.49 (C-F), 130.53 (pyridine-C), 48.49 (CH₂NH₂) .
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in nonpolar solvents.
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Stability: Stable at room temperature for >6 months under inert atmosphere.
Applications in Drug Discovery
Biological Activity
The compound’s trifluoromethyl group enhances membrane permeability, enabling interactions with intracellular targets. Preliminary studies on analogs suggest:
Table 3: Comparative Bioactivity of Pyridine Derivatives
Compound | Target | IC₅₀ (nM) |
---|---|---|
(3-CF₃-pyridin-4-yl)methanamine | JAK3 | 120 |
(6-CF₃-pyridin-3-yl)methanamine | PDE4 | 450 |
Case Study: Anticancer Lead Optimization
In a 2024 study, derivatives of this compound demonstrated apoptosis induction in HeLa cells (EC₅₀ = 0.8 µM) via Bcl-2 pathway modulation .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents at the 4-position.
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Scale-Up Challenges: Improving trifluoromethylation yields via flow chemistry.
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